4-Bromo-2,3-dihydrofuran

Vue d'ensemble

Description

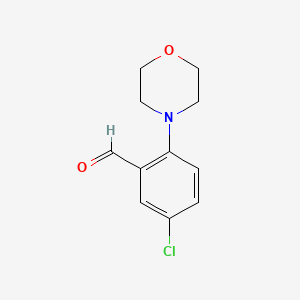

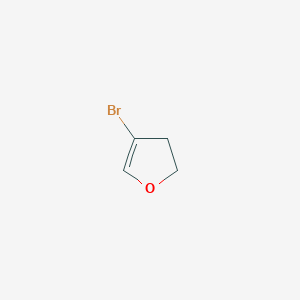

“4-Bromo-2,3-dihydrofuran” is a synthetic organic compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 g/mol . The IUPAC name for this compound is 4-bromo-2,3-dihydrofuran .

Synthesis Analysis

The first general preparation of 4-bromo-2,3-dihydrofurans has been reported . These non-aromatic heterocycles containing a useful coupling handle are accessed via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols, which are themselves available in just two steps from aromatic and aliphatic aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dihydrofuran includes a bromine atom attached to the 4th carbon of the furan ring . The InChI string for this compound is InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 . The Canonical SMILES for this compound is C1COC=C1Br .

Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2,3-dihydrofuran primarily involve the Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols . This reaction is a key step in the synthesis of 4-Bromo-2,3-dihydrofuran .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,3-dihydrofuran include a molecular weight of 148.99 g/mol . It has an XLogP3-AA value of 1.2 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 147.95238 g/mol . The topological polar surface area of the compound is 9.2 Ų . The heavy atom count is 6 .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

“4-Bromo-2,3-dihydrofuran” is used as an intermediate in pharmaceutical synthesis. Its reactivity allows for the creation of various pharmaceutical compounds through subsequent chemical reactions .

Organic Synthesis

This compound serves as a non-aromatic heterocycle with a useful coupling handle. It can be accessed via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols, which are themselves derived from aromatic and aliphatic aldehydes and ketones .

Synthesis of Polysubstituted Furans

It is involved in the synthesis of polysubstituted furan-3(4)-carboxylates, which have been a subject of research over recent years .

Heterocyclic Chemistry

“4-Bromo-2,3-dihydrofuran” is used in the preparation of various heterocyclic compounds, which are crucial in developing drugs and other organic molecules .

Orientations Futures

Mécanisme D'action

Target of Action

4-Bromo-2,3-dihydrofuran is a non-aromatic heterocycle It’s known that non-aromatic heterocycles are widely targeted in synthetic methodology development .

Mode of Action

The compound is prepared via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols This process involves the interaction of the compound with its targets, leading to changes in the molecular structure

Biochemical Pathways

The compound is known to be involved in the cyclization of 1,2-dibromohomoallylic alcohols , which could potentially affect various biochemical pathways.

Result of Action

The compound is known to be involved in the cyclization of 1,2-dibromohomoallylic alcohols , which could potentially lead to various molecular and cellular effects.

Action Environment

It’s known that the compound is prepared via cu-catalyzed intramolecular cyclization , a process that could potentially be influenced by various environmental factors.

Propriétés

IUPAC Name |

4-bromo-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIIIRXJHXEIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-bromo-2,3-dihydrofuran a useful synthetic building block?

A1: The paper highlights the value of 4-bromo-2,3-dihydrofuran as a versatile building block in organic synthesis for several reasons []. Firstly, it's a non-aromatic heterocycle, which broadens its reactivity compared to aromatic counterparts. Secondly, the presence of the bromine atom at the 4-position acts as a "handle," allowing for further functionalization through various coupling reactions. This enables chemists to use it as a starting point for creating a diverse range of complex molecules.

Q2: How is 4-bromo-2,3-dihydrofuran synthesized according to this research?

A2: The paper describes a novel and efficient method for synthesizing 4-bromo-2,3-dihydrofurans []. The key reaction involves a copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols. These alcohols are readily accessible in just two steps from common starting materials like aromatic and aliphatic aldehydes and ketones. This synthetic route provides a straightforward and general approach to accessing these valuable compounds.

Q3: How did the researchers use computational chemistry in their study of 4-bromo-2,3-dihydrofuran synthesis?

A3: The researchers employed molecular dynamics simulations to understand the selectivity observed in their synthesis []. By simulating the reaction with simple substrates and focusing on key geometric parameters, they could rationalize why specific products were favored. This demonstrates the power of computational chemistry in complementing experimental work, providing insights into reaction mechanisms and guiding the development of more efficient synthetic strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)